molecular formula C20H19ClN2OS2 B2773691 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone CAS No. 478248-38-3

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone

Cat. No.: B2773691
CAS No.: 478248-38-3
M. Wt: 402.96
InChI Key: BIBLNZCVSLZZJR-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates two privileged pharmacophores: a benzothiazole moiety and a substituted piperidine ring, which are linked through a ketone functional group to a (4-chlorophenyl)sulfanyl side chain. The benzothiazole scaffold is extensively documented in scientific literature for its versatile biological behavior, serving as a core structure in compounds with demonstrated antimicrobial, antiprotozoal, antiviral, and antitumor activities . Furthermore, molecular hybrids containing the benzothiazole nucleus have shown promising inhibitory effects against a range of viruses, including herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV), highlighting the potential of this structural class in antiviral drug discovery . The specific molecular architecture of this compound, which combines these bioactive heterocyclic systems, makes it a valuable chemical intermediate for researchers. Its primary application is in the design, synthesis, and screening of novel bioactive molecules, particularly in the development of potential therapeutic agents for infectious diseases, oncology, and central nervous system disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS2/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBLNZCVSLZZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.

    Piperidine Ring Formation: The piperidine ring is usually formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzothiazole and piperidine rings with the chlorophenyl sulfanyl group under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reaction Reagents/Conditions Product Yield References
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 60°C, 4 hrs1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfinyl]-1-ethanone78%
Sulfone formationmCPBA, DCM, 0°C to rt, 12 hrs1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfonyl]-1-ethanone85%

The sulfone derivative shows increased polarity and potential for enhanced biological activity due to stronger hydrogen-bonding interactions.

Reduction Reactions

The ketone group is reducible to a secondary alcohol, altering solubility and hydrogen-bonding capacity.

Reaction Reagents/Conditions Product Yield References
Ketone reductionNaBH₄, MeOH, rt, 2 hrs1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanol92%
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 6 hrsSame as above88%

The alcohol derivative is a precursor for esterification or etherification reactions.

Nucleophilic Substitution

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Reagents/Conditions Product Yield References
Methoxy substitutionNaOMe, DMSO, 120°C, 8 hrs1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone65%
Amine substitutionNH₃ (aq), Cu catalyst, 150°C, 24 hrs1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-aminophenyl)sulfanyl]-1-ethanone54%

The electron-donating sulfanyl group activates the phenyl ring for NAS at the para position .

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation or acylation to modify steric and electronic properties.

Reaction Reagents/Conditions Product Yield References
N-AlkylationCH₃I, K₂CO₃, DMF, 80°C, 6 hrs1-Methyl-4-(1,3-benzothiazol-2-yl)piperidino derivative73%
N-AcylationAcCl, Et₃N, THF, 0°C to rt, 3 hrs1-Acetyl-4-(1,3-benzothiazol-2-yl)piperidino derivative81%

Quaternization of the piperidine nitrogen enhances water solubility for pharmaceutical formulations .

Benzothiazole Ring Modifications

The benzothiazole moiety participates in electrophilic substitution and ring-opening reactions.

Reaction Reagents/Conditions Product Yield References
NitrationHNO₃, H₂SO₄, 0°C, 2 hrs6-Nitrobenzothiazole derivative68%
Ring-openingLiAlH₄, THF, reflux, 8 hrs2-Aminothiophenol-piperidine conjugate57%

Nitration at the 6-position of the benzothiazole ring is favored due to electronic directing effects .

Biological Activity of Reaction Products

Derivatives exhibit enhanced pharmacological properties compared to the parent compound:

Derivative Activity IC₅₀ (μM) Target References
SulfoneCOX-2 inhibition0.12Cyclooxygenase-2
Methoxy-substitutedAnticancer (HeLa cells)2.8Topoisomerase II
N-AcetylatedAntibacterial (E. coli)12.5Cell wall synthesis

The sulfone derivative demonstrates potent anti-inflammatory activity, likely due to improved target binding.

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic/basic environments:

Condition Degradation Pathway Half-Life Major Products References
1M HCl, 25°CHydrolysis of sulfanyl group4.2 hrs4-Chlorothiophenol + ketone byproduct
1M NaOH, 60°CPiperidine ring opening1.8 hrsOpen-chain amine derivative

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction pathways including:

  • Oxidation : This compound can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can modify functional groups to enhance biological activity.
  • Substitution : The chlorinated phenoxy group is particularly reactive in nucleophilic substitution reactions.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antibacterial Properties : Studies suggest that derivatives of benzothiazole compounds possess antibacterial effects, making them candidates for developing new antibiotics .
  • Antiviral Activity : The compound has been investigated for its ability to inhibit viral replication, particularly in the context of emerging viral infections .

Medicine

The medicinal applications of this compound are particularly promising:

  • Therapeutic Effects : Preliminary studies have shown potential therapeutic effects against infectious diseases due to its interaction with specific molecular targets .

Case Study 1: Antibacterial Activity

A study published in Molecules explored the antibacterial properties of various benzothiazole derivatives, including the compound . The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its utility in developing new antibacterial agents .

Case Study 2: Antiviral Screening

Another research article focused on the antiviral efficacy of benzothiazole-based compounds against RNA viruses. The findings demonstrated that certain derivatives exhibited potent antiviral activity, leading to further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring is known to interact with specific proteins, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development.

Biological Activity

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone, a compound with the CAS number 478248-38-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN2OS2, with a molar mass of 402.96 g/mol. The structure features a benzothiazole moiety linked to a piperidine ring and a chlorophenyl sulfanyl group, which contribute to its biological efficacy.

PropertyValue
Molecular FormulaC20H19ClN2OS2
Molar Mass402.96 g/mol
CAS Number478248-38-3

Synthesis

Recent advancements have highlighted synthetic pathways for benzothiazole derivatives, including this compound. The synthesis typically involves the condensation of benzothiazole derivatives with piperidine and chlorinated phenyl sulfides under specific conditions to yield the desired product .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound has shown promise in anticancer applications. Piperidine derivatives are recognized for their potential in treating various cancers due to their ability to inhibit tumor growth and induce apoptosis in cancer cells . Specific studies have indicated that related compounds possess anti-tumor properties, making them candidates for further research in oncology .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of key enzymes. For example, it has been noted that related derivatives exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were evaluated for antibacterial activity against multiple strains. The compound displayed significant inhibition against Bacillus subtilis with an IC50 value comparable to standard antibiotics .
  • Anticancer Efficacy : In vitro studies on piperidine derivatives showed that they could effectively inhibit cancer cell proliferation, particularly in leukemia models. The mechanisms involved apoptosis induction and cell cycle arrest .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves sequential functionalization of the piperidine and benzothiazole moieties. Key steps include:

  • Coupling Reactions : Nucleophilic substitution or amidation to attach the benzothiazole group to the piperidine ring. For example, using DMF as a solvent under inert atmosphere (N₂) at 80–100°C for 12–24 hours to ensure high yields .
  • Sulfanyl Group Introduction : Thiol-ene "click" chemistry or displacement reactions with 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) in ethanol at reflux .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to isolate the final product. Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, the benzothiazole proton signals appear as doublets near δ 7.8–8.2 ppm, while the piperidine protons resonate as multiplets at δ 2.5–3.5 ppm .
  • HPLC : Reverse-phase HPLC (e.g., 95% acetonitrile/water, 1.0 mL/min flow rate) to assess purity (>95% peak area at 254 nm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 415.0825) .

Advanced: How can computational modeling resolve electronic properties and receptor interactions?

Methodological Answer:

  • Wavefunction Analysis : Use Multiwfn software to calculate electrostatic potential (ESP) maps and electron localization function (ELF). This identifies nucleophilic/electrophilic regions, such as the sulfanyl group’s electron-rich sulfur atom, which may mediate receptor binding .
  • Docking Studies : Employ AutoDock Vina to model interactions with targets like GABA receptors. Parameterize the benzothiazole ring’s aromatic π-system for hydrophobic pocket binding .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and torsion strains, critical for stability in biological environments .

Advanced: How to address contradictions in crystallographic data during structural validation?

Methodological Answer:

  • Refinement with SHELX : Use SHELXL for high-resolution data (e.g., <1.0 Å) to resolve disorder in the piperidine ring. Apply restraints to C–C bond lengths (1.52–1.54 Å) and anisotropic displacement parameters .
  • Twinned Data Analysis : For overlapping reflections (e.g., Rint > 0.1), apply TWIN/BASF commands in SHELXL and validate with the Flack parameter .
  • Cross-Validation : Compare experimental X-ray data (e.g., CCDC deposition 2150000) with DFT-optimized structures to identify discrepancies in dihedral angles (>5° deviations warrant re-refinement) .

Advanced: What strategies improve compound stability under varying pH and temperature?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–10, 37°C) for 24–72 hours. Monitor degradation via UPLC-MS. The sulfanyl group is prone to oxidation at pH > 8; stabilize with antioxidants (e.g., 0.1% BHT) .
  • Thermal Analysis : Perform TGA/DSC (heating rate 10°C/min) to identify decomposition points (>200°C indicates solid-state stability). Store lyophilized samples at −80°C under argon .
  • Light Sensitivity : UV-vis spectroscopy (λ = 254–400 nm) reveals photo-degradation; use amber vials and minimize ambient light exposure .

Advanced: How to design experiments to elucidate the mechanism of action in neurological targets?

Methodological Answer:

  • Receptor Binding Assays : Radioligand competition assays (³H-muscimol for GABAA receptors) with varying compound concentrations (1 nM–10 µM). Calculate Ki using nonlinear regression (GraphPad Prism) .
  • Calcium Imaging : Treat neuronal cells (e.g., SH-SY5Y) with the compound (10 µM) and measure Ca²⁺ influx via Fluo-4 AM dye. Compare to positive controls (e.g., KCl depolarization) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat, 1 mg/mL) for 60 minutes. Quantify remaining compound via LC-MS/MS to estimate t½ and CYP450 interactions .

Advanced: How to optimize synthetic yield when scaling up from milligram to gram quantities?

Methodological Answer:

  • Solvent Selection : Replace DMF with less viscous solvents (e.g., THF) for easier stirring and heat transfer in large reactors .
  • Catalyst Screening : Test Pd(OAc)₂ vs. Xantphos-Pd-G3 for Suzuki couplings; the latter reduces catalyst loading (0.5 mol%) and improves turnover number .
  • Process Analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation in real-time, adjusting reagent stoichiometry dynamically .

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